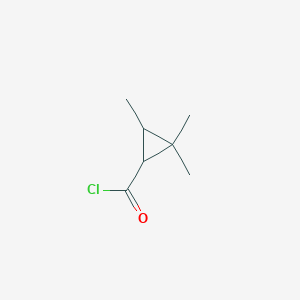
2,2,3-Trimethylcyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO It is a derivative of cyclopropane, characterized by the presence of three methyl groups and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2,2,3-Trimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2,2,3-Trimethylcyclopropane-1-carboxylic acid+Thionyl chloride→2,2,3-Trimethylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides.
化学反応の分析
Types of Reactions: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-Trimethylcyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
2,2,3-Trimethylcyclopropane-1-carboxylic acid: Formed by hydrolysis.
科学的研究の応用
2,2,3-Trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also participate in ring-opening reactions, where the cyclopropane ring is cleaved by electrophiles, resulting in the formation of open-chain compounds.
類似化合物との比較
- 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride
- 2,2-Dimethylcyclopropane-1-carbonyl chloride
- Cyclopropane-1-carbonyl chloride
Comparison: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of three methyl groups on the cyclopropane ring, which imparts steric hindrance and influences its reactivity. In comparison, 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride has four methyl groups, leading to even greater steric effects. The presence of fewer methyl groups in 2,2-Dimethylcyclopropane-1-carbonyl chloride results in lower steric hindrance and different reactivity patterns.
特性
CAS番号 |
34909-61-0 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC名 |
2,2,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-4-5(6(8)9)7(4,2)3/h4-5H,1-3H3 |
InChIキー |
NSRPQPHWALBONJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















